molecular formula C14H11F12NO2 B12770568 2,4-Pyridinediethanol, 6-methyl-beta,beta,beta',beta'-tetrakis(trifluoromethyl)- CAS No. 102206-53-1

2,4-Pyridinediethanol, 6-methyl-beta,beta,beta',beta'-tetrakis(trifluoromethyl)-

Cat. No.: B12770568
CAS No.: 102206-53-1
M. Wt: 453.22 g/mol
InChI Key: ULLWQEFUQHHPGB-UHFFFAOYSA-N
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Description

2,4-Pyridinediethanol, 6-methyl-beta,beta,beta’,beta’-tetrakis(trifluoromethyl)- is a synthetic organic compound characterized by its complex structure and significant fluorine content. The compound’s molecular formula is C14H11F12NO2, and it has a molecular weight of 453.26 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Pyridinediethanol, 6-methyl-beta,beta,beta’,beta’-tetrakis(trifluoromethyl)- typically involves multi-step organic reactions. One common method starts with the preparation of 2,4-dihydroxy-6-methylpyridine, which is then subjected to alkylation with 3,3,3-trifluoro-2-hydroxy-2-trifluoromethylpropyl bromide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and requires a strong base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial in industrial settings to optimize the production process and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

2,4-Pyridinediethanol, 6-methyl-beta,beta,beta’,beta’-tetrakis(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

2,4-Pyridinediethanol, 6-methyl-beta,beta,beta’,beta’-tetrakis(trifluoromethyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential as a bioactive molecule due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its high fluorine content.

Mechanism of Action

The mechanism by which 2,4-Pyridinediethanol, 6-methyl-beta,beta,beta’,beta’-tetrakis(trifluoromethyl)- exerts its effects is primarily through its interaction with specific molecular targets. The compound’s fluorine atoms can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Pyridinediethanol, 6-methyl-beta,beta,beta’,beta’-tetrakis(difluoromethyl)
  • 2,4-Pyridinediethanol, 6-methyl-beta,beta,beta’,beta’-tetrakis(pentafluoroethyl)

Uniqueness

Compared to similar compounds, 2,4-Pyridinediethanol, 6-methyl-beta,beta,beta’,beta’-tetrakis(trifluoromethyl)- is unique due to its specific arrangement of trifluoromethyl groups, which impart distinct physicochemical properties. These properties include increased lipophilicity, metabolic stability, and the ability to form strong interactions with biological targets, making it particularly valuable in medicinal chemistry and material science .

Properties

CAS No.

102206-53-1

Molecular Formula

C14H11F12NO2

Molecular Weight

453.22 g/mol

IUPAC Name

3,3,3-trifluoro-2-[2-[1,1,1,3,3,3-hexafluoro-2-(hydroxymethyl)propan-2-yl]-6-methylpyridin-4-yl]-2-(trifluoromethyl)propan-1-ol

InChI

InChI=1S/C14H11F12NO2/c1-6-2-7(9(4-28,11(15,16)17)12(18,19)20)3-8(27-6)10(5-29,13(21,22)23)14(24,25)26/h2-3,28-29H,4-5H2,1H3

InChI Key

ULLWQEFUQHHPGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C(CO)(C(F)(F)F)C(F)(F)F)C(CO)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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